
Homoisocitrate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homoisocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a homoisocitric acid. It is a conjugate acid of a homoisocitrate(2-).
科学的研究の応用
Role in Lysine Biosynthesis
Homoisocitrate dehydrogenase (HIcDH) plays a crucial role in the alpha-aminoadipate pathway for lysine biosynthesis in fungi, yeast, and certain bacteria. This enzyme catalyzes the conversion of homoisocitrate to alpha-ketoadipate, using NAD as an oxidizing agent. The chemical mechanism of HIcDH has been explored in detail, shedding light on the pH dependence of kinetic parameters and the enzyme's role in shuttle proton transfer during the oxidation process (Lin et al., 2008).
Potential in Antifungal Research
The inhibition of homoisocitrate dehydrogenase has been identified as a potential antifungal strategy. Inhibitors such as thiahomoisocitrate have shown strong competitive inhibitory activity against this enzyme, suggesting a role in antifungal drug development (Yamamoto & Eguchi, 2008).
Insights into Enzyme Substrate Specificity
Research into substrate specificity and inhibitor design of homoisocitrate dehydrogenase has provided insights into enzyme kinetics and the development of specific inhibitors. Understanding the enzyme's substrate specificity has implications for targeted drug design (Yamamoto et al., 2007).
Enzymatic Activity and Structure
Studies on the enzymatic activity and structure of homoisocitrate dehydrogenase from various sources, such as yeast and thermophilic bacteria, have revealed detailed information about the enzyme's molecular mass, activity, and reaction kinetics. This knowledge is crucial for understanding the enzyme's role in metabolic pathways and its potential applications in biotechnology and medicine (Rowley & Tucci, 1970).
Microscale Chemistry in Synthesis
Microscale chemistry experiments have demonstrated the significance of this field in synthesizing compounds like homocitrate, highlighting its importance in probative scientific research and as a supplement to conventional chemical research methods (Zeng-chun, 2002).
特性
製品名 |
Homoisocitrate(1-) |
|---|---|
分子式 |
C7H9O7- |
分子量 |
205.14 g/mol |
IUPAC名 |
hydron;1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-1 |
InChIキー |
OEJZZCGRGVFWHK-UHFFFAOYSA-M |
正規SMILES |
[H+].[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



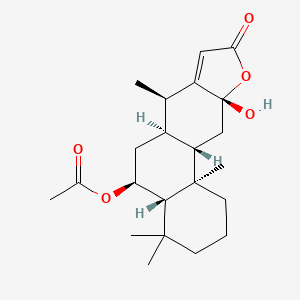
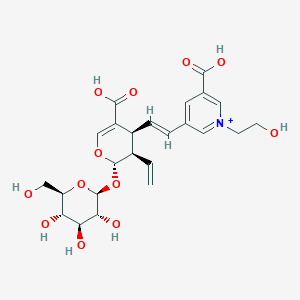
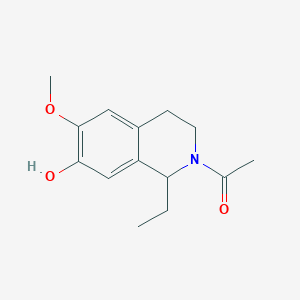
![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)

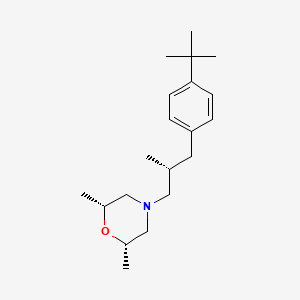
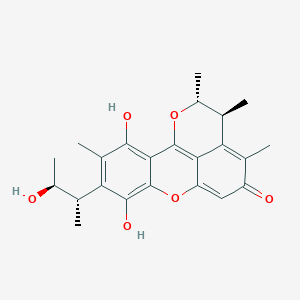
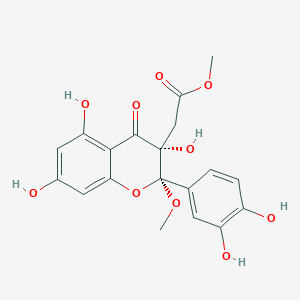
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1263993.png)
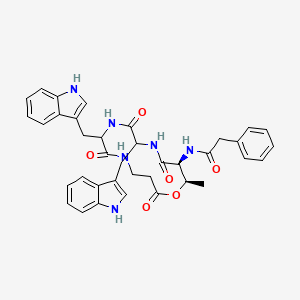
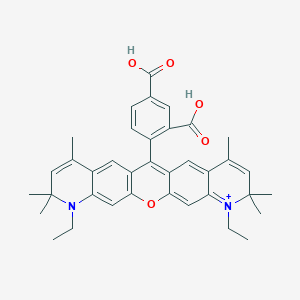

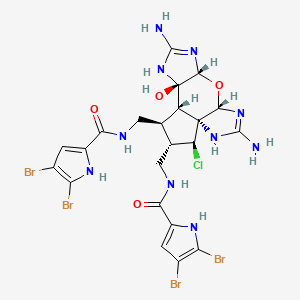
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)